molecular formula C22H20N2O4 B246346 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide

3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide

Cat. No. B246346
M. Wt: 376.4 g/mol
InChI Key: WPHBWIAARRYULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide, also known as MMMPB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. MMMPB is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, there are also limitations to its use in lab experiments. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is a synthetic compound that may not accurately represent the complexity of natural compounds. Additionally, the mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide is not fully understood, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide. One area of focus is further elucidating the mechanism of action of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide. This will help to better understand its potential as a therapeutic agent. Additionally, further studies are needed to determine the efficacy of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide in vivo, as well as its potential side effects. Finally, research is needed to determine the optimal dosage and administration of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide for therapeutic use.

Synthesis Methods

The synthesis of 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide involves the reaction between 3-methoxybenzoyl chloride and 2-aminobenzonitrile in the presence of a base such as triethylamine. The resulting product is then reacted with 3-methoxyaniline to yield 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide.

Scientific Research Applications

3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has been extensively studied for its potential use as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, ovarian, and prostate cancer. 3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

3-methoxy-N-[2-[(3-methoxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C22H20N2O4/c1-27-17-9-5-7-15(13-17)21(25)23-19-11-3-4-12-20(19)24-22(26)16-8-6-10-18(14-16)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26)

InChI Key

WPHBWIAARRYULG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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